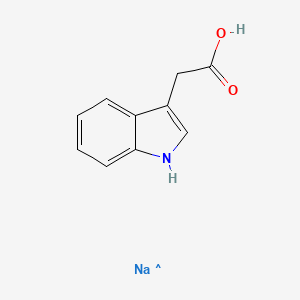
3-Indoleacetic acid (Sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Indoleacetic acid (Sodium) is a naturally occurring plant hormone belonging to the auxin class. It is known for its role in stimulating cell elongation and division, promoting plant growth and development. at high concentrations, it can exhibit growth-inhibiting effects, including epinasty and prevention of shoot and root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Indoleacetic acid (Sodium) can be synthesized through various methods. One common method involves the use of indole-3-acetic acid, which is dissolved in a solvent such as ethanol or 1N sodium hydroxide. The solution is then brought to the desired volume with molecular biology grade water .
Industrial Production Methods: Industrial production of 3-Indoleacetic acid (Sodium) often involves microbial synthesis. Certain strains of bacteria, such as Enterobacter sp., are known to produce high yields of indole-3-acetic acid through the indole-3-pyruvic acid pathway. This microbial production method is advantageous due to its high efficiency and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Indoleacetic acid (Sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a plant hormone and its interactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Indoleacetic acid (Sodium) can lead to the formation of indole-3-carboxylic acid .
Scientific Research Applications
3-Indoleacetic acid (Sodium) has a wide range of scientific research applications:
Mechanism of Action
3-Indoleacetic acid (Sodium) exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. It promotes cell elongation and division by modulating the expression of genes involved in these processes. The compound also interacts with other plant hormones, such as cytokinins and gibberellins, to coordinate growth and development .
Comparison with Similar Compounds
Indole-3-acetic acid: The parent compound of 3-Indoleacetic acid (Sodium), known for its role as a plant hormone.
Indole-3-butyric acid: Another auxin used in plant growth regulation, particularly for root initiation.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for promoting fruit set and preventing premature fruit drop.
Uniqueness: 3-Indoleacetic acid (Sodium) is unique due to its sodium salt form, which enhances its solubility and stability compared to its parent compound, indole-3-acetic acid. This makes it more effective in certain applications, particularly in aqueous environments .
Properties
Molecular Formula |
C10H9NNaO2 |
|---|---|
Molecular Weight |
198.17 g/mol |
InChI |
InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13); |
InChI Key |
IVIOYFFABXNWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyridin-2-YL]propylidene})amine](/img/structure/B12511318.png)
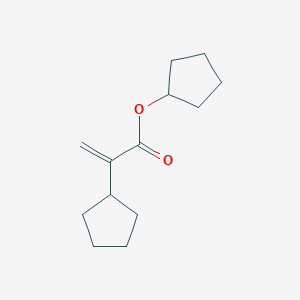
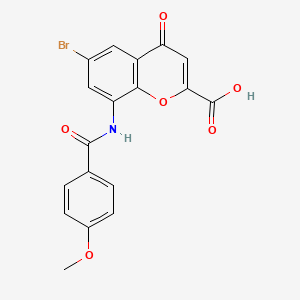
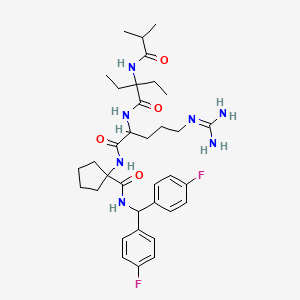
![4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B12511354.png)
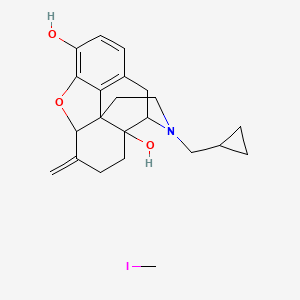
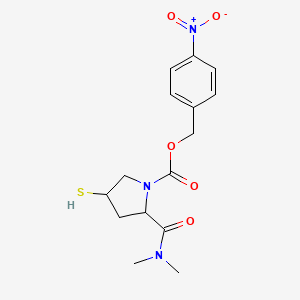
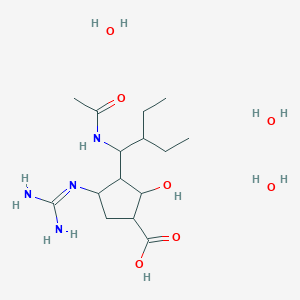
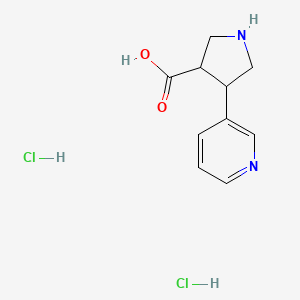
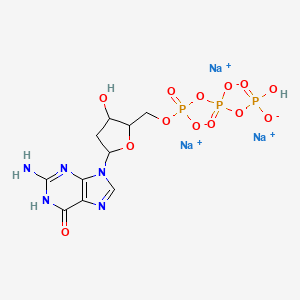
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
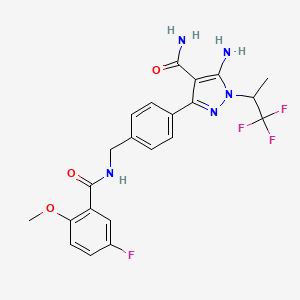
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
